tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate
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Overview
Description
tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate is a chemical compound that features a tert-butyl group, a fluorophenyl group, and a hydroxyethyl group. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction conditions often include the use of a base such as triethylamine (Et3N) and a solvent like dichloromethane (DCM). The reaction proceeds under mild conditions and yields the desired carbamate .
Chemical Reactions Analysis
tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and acids like trifluoroacetic acid (TFA) for deprotection .
Scientific Research Applications
tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a protecting group for amines in peptide synthesis.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is employed in the production of fine chemicals and intermediates
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Comparison with Similar Compounds
tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used as a protecting group for amines.
Benzyl carbamate: Another protecting group for amines, but with different deprotection conditions.
Methyl carbamate: Used in similar applications but with different reactivity and stability profiles
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLWDYOUWTYABH-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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